molecular formula C14H19BN2O2 B12096101 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12096101
M. Wt: 258.13 g/mol
InChI Key: QWLPLJUJYFNHGJ-UHFFFAOYSA-N
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Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is an organic compound that features a boron-containing dioxaborolane group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methylimidazo[1,2-a]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as a palladium complex .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include boronic acids, boronate esters, and other boron-containing derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with molecular targets through its boron-containing group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A chlorinated derivative with unique reactivity.

Uniqueness

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is unique due to its imidazo[1,2-a]pyridine core, which imparts additional chemical properties and potential biological activity compared to simpler boron-containing compounds. This makes it particularly valuable in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-9-17-7-6-11(8-12(17)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

QWLPLJUJYFNHGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3C=C2)C

Origin of Product

United States

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